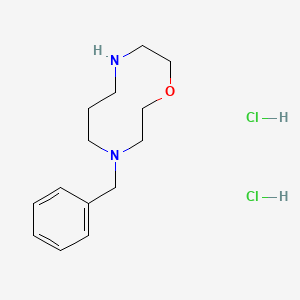

4-Benzyl-1,4,8-oxadiazecane dihydrochloride

Descripción

4-Benzyl-1,4,8-oxadiazecane dihydrochloride is a nitrogen- and oxygen-containing heterocyclic compound, characterized by its 10-membered oxadiazecane ring system substituted with a benzyl group. This compound serves as a specialized building block in organic and bioorganic synthesis, particularly for developing pharmacologically active molecules or complex macrocycles . It is commercially available as a dihydrochloride salt, enhancing its solubility in aqueous and polar organic solvents. Current pricing data from CymitQuimica (2025) indicates a cost of 603.00 €/50 mg and 1,678.00 €/500 mg, reflecting its niche application and synthesis complexity .

Propiedades

IUPAC Name |

4-benzyl-1,4,8-oxadiazecane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c1-2-5-14(6-3-1)13-16-9-4-7-15-8-11-17-12-10-16;;/h1-3,5-6,15H,4,7-13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXJNPIBNGGYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOCCN(C1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,4,8-oxadiazecane dihydrochloride typically involves the reaction of benzylamine with oxadiazecane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Benzyl-1,4,8-oxadiazecane dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzyl-1,4,8-oxadiazecane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The benzyl group in the compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in an inert atmosphere and at low temperatures.

Substitution: Halogens, electrophiles; reactions are conducted in the presence of a suitable solvent and catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives of 4-Benzyl-1,4,8-oxadiazecane dihydrochloride.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Aplicaciones Científicas De Investigación

4-Benzyl-1,4,8-oxadiazecane dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Benzyl-1,4,8-oxadiazecane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues

5-Phenyl-1H-pyrrole-2-carbaldehyde

- Molecular Formula: C₁₁H₉NO

- CAS Number : 300-761328

- Purity : 95%

- Key Features : Aromatic pyrrole ring with a phenyl substituent and aldehyde functional group. Unlike 4-benzyl-1,4,8-oxadiazecane dihydrochloride, this compound lacks the polycyclic framework and dihydrochloride salt form, limiting its utility in charged or hydrophilic reaction systems .

3-Amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one Hydrochloride

Functional Analogues: Dihydrochloride Salts

Azoamidine Dihydrochlorides (e.g., 2,2’-Azobis Compounds)

- Examples :

- 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride

- 2,2’-Azobis[N-(4-hydroxyphenyl)-2-methylpropionamidine] dihydrochloride

- Applications : Water-soluble radical initiators in polymerization reactions, contrasting with 4-benzyl-1,4,8-oxadiazecane dihydrochloride’s role as a synthetic building block .

- Structural Divergence : Azoamidines feature azo (-N=N-) linkages and amidine groups, whereas 4-benzyl-1,4,8-oxadiazecane dihydrochloride contains a macrocyclic ether-amine framework.

Biogenic Amine Dihydrochlorides (e.g., Putrescine, Cadaverine)

- Examples :

- Putrescine dihydrochloride (C₄H₁₂N₂·2HCl)

- Cadaverine dihydrochloride (C₅H₁₄N₂·2HCl)

- Applications: Used as analytical standards in food science to quantify spoilage biomarkers .

Research Implications and Gaps

- 4-Benzyl-1,4,8-oxadiazecane dihydrochloride ’s macrocyclic structure offers unique opportunities in host-guest chemistry or catalyst design, which remain underexplored compared to azoamidines’ well-documented industrial use .

- Cost remains a barrier for large-scale applications, necessitating optimization of synthetic routes .

Actividad Biológica

Overview of 4-Benzyl-1,4,8-oxadiazecane Dihydrochloride

4-Benzyl-1,4,8-oxadiazecane dihydrochloride is a chemical compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 4-benzyl-1,4,8-oxadiazecane dihydrochloride suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Oxadiazole derivatives are also explored for their anticancer potential. Some studies have reported that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The benzyl group in 4-benzyl-1,4,8-oxadiazecane may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.

Anti-inflammatory Effects

There is evidence suggesting that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be relevant in conditions like arthritis and other inflammatory diseases.

Data Table: Biological Activities of Oxadiazole Derivatives

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 5 µg/mL, suggesting potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that a related oxadiazole compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Research Findings

Recent research has focused on synthesizing new derivatives of oxadiazoles to enhance their biological activities. Modifications in the chemical structure have been shown to significantly impact their pharmacological profiles. For example:

- Substituent Variations : Altering the substituent groups on the benzyl ring can modify lipophilicity and biological activity.

- Combination Therapies : Some studies suggest that combining oxadiazole derivatives with existing antibiotics or chemotherapeutics can enhance efficacy and reduce resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.